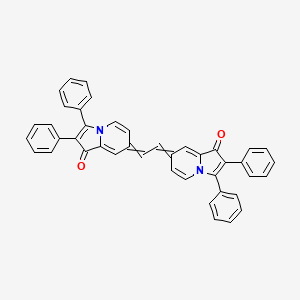
7,7'-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen. This compound is characterized by its unique structure, which includes two indolizine units connected by an ethane-1,2-diylidene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Indolizine Units: The initial step involves the synthesis of 2,3-diphenylindolizine units through cyclization reactions.
Coupling Reaction: The two indolizine units are then coupled using an ethane-1,2-diylidene linker under specific reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using metal catalysts to facilitate the coupling reaction.
Purification: Employing techniques like chromatography to purify the final product.
化学反応の分析
Types of Reactions
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the electronic structure of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce different indolizine derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving indolizine derivatives.
Medicine: Investigating its pharmacological properties for drug development.
Industry: Use in materials science for developing new materials with unique properties.
作用機序
The mechanism of action of “7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with DNA/RNA: Affecting gene expression or protein synthesis.
Signal Transduction Pathways: Modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,3-Diphenylindolizine: A simpler indolizine derivative.
Ethane-1,2-diylidene-linked Compounds: Other compounds with similar linking structures.
Uniqueness
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other indolizine derivatives.
特性
CAS番号 |
86193-57-9 |
|---|---|
分子式 |
C42H28N2O2 |
分子量 |
592.7 g/mol |
IUPAC名 |
7-[2-(1-oxo-2,3-diphenylindolizin-7-ylidene)ethylidene]-2,3-diphenylindolizin-1-one |
InChI |
InChI=1S/C42H28N2O2/c45-41-35-27-29(23-25-43(35)39(33-17-9-3-10-18-33)37(41)31-13-5-1-6-14-31)21-22-30-24-26-44-36(28-30)42(46)38(32-15-7-2-8-16-32)40(44)34-19-11-4-12-20-34/h1-28H |
InChIキー |
XGFMESLJUPSHLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC=C4C=CN5C(=C4)C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C=C3C2=O)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


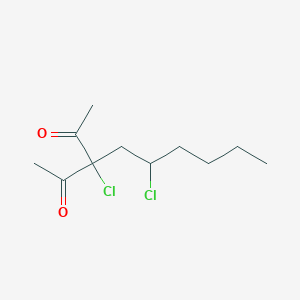
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
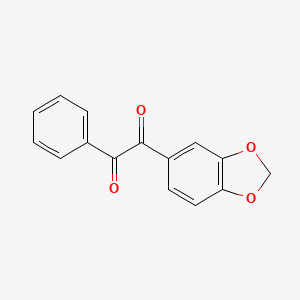
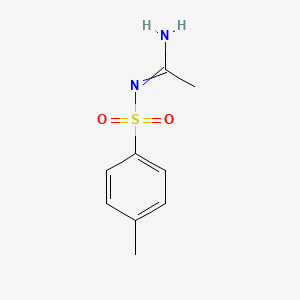
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
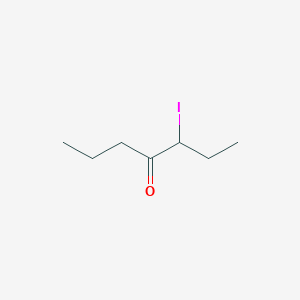
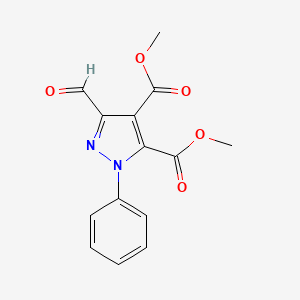
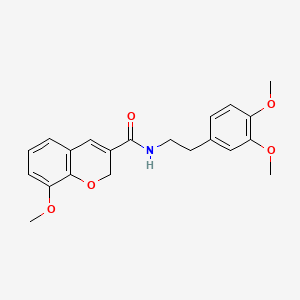
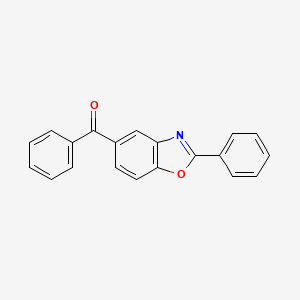
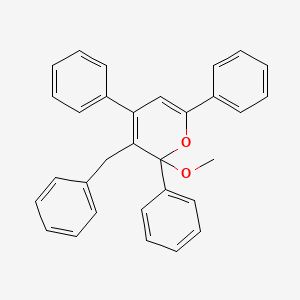
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)

